Methyl 4-[(2-bromoacetyl)amino]benzoate
Overview
Description
Methyl 4-[(2-bromoacetyl)amino]benzoate is an organic compound with the molecular formula C10H10BrNO3 It is a derivative of benzoic acid and is characterized by the presence of a bromoacetyl group attached to the amino group of the benzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-bromoacetyl)amino]benzoate typically involves the esterification of 4-bromo-2-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. This reaction produces the intermediate compound, which is then subjected to a halogenation reaction using a halogenating agent to introduce the bromoacetyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and pH levels.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-bromoacetyl)amino]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products Formed
Substitution Reactions: Substituted benzoates.
Oxidation Reactions: Oxidized derivatives of the benzoate.
Reduction Reactions: Amines.
Coupling Reactions: Coupled products with various organic groups.
Scientific Research Applications
Methyl 4-[(2-bromoacetyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various derivatives.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 4-[(2-bromoacetyl)amino]benzoate involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromobenzoate: Similar structure but lacks the amino and bromoacetyl groups.
Methyl 2-((Bromoacetyl)amino)benzoate: Similar structure but with different substitution patterns.
Methyl 4-aminobenzoate: Lacks the bromoacetyl group.
Uniqueness
Methyl 4-[(2-bromoacetyl)amino]benzoate is unique due to the presence of both the bromoacetyl and amino groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and industrial uses.
Properties
Molecular Formula |
C10H10BrNO3 |
---|---|
Molecular Weight |
272.09 g/mol |
IUPAC Name |
methyl 4-[(2-bromoacetyl)amino]benzoate |
InChI |
InChI=1S/C10H10BrNO3/c1-15-10(14)7-2-4-8(5-3-7)12-9(13)6-11/h2-5H,6H2,1H3,(H,12,13) |
InChI Key |
LOLTURANWZRFTI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CBr |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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